(6-Bromo-2-methoxyquinolin-3-yl)boronic acid
Overview
Description
“(6-Bromo-2-methoxyquinolin-3-yl)boronic acid” is a chemical compound with the molecular formula C10H9BBrNO3 . It has a molecular weight of 281.90 . This compound is used for research purposes .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a quinoline ring, which is a type of heterocyclic aromatic organic compound. It has a bromine atom at the 6th position and a methoxy group at the 2nd position of the quinoline ring .Chemical Reactions Analysis
As a boronic acid, “this compound” can participate in Suzuki–Miyaura coupling reactions . In these reactions, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond .Physical and Chemical Properties Analysis
“this compound” has a molecular weight of 281.90 . The compound should be stored in a dark place, under an inert atmosphere, and in a freezer under -20°C .Mechanism of Action
Target of Action
Boronic acids, in general, are known to be highly valuable building blocks in organic synthesis . They are often used in Suzuki–Miyaura coupling, a widely applied transition metal catalyzed carbon–carbon bond-forming reaction .
Mode of Action
The compound interacts with its targets through a process known as protodeboronation . This process involves the removal of the boron moiety from the boronic acid, which is a radical approach . The protodeboronation of pinacol boronic esters, such as (6-Bromo-2-methoxyquinolin-3-yl)boronic acid, is a key step in many chemical transformations .
Biochemical Pathways
The compound is involved in the Suzuki–Miyaura coupling reaction, which conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond. Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Pharmacokinetics
Boronic acids, in general, are known for their stability, which can impact their bioavailability .
Result of Action
The result of the compound’s action is the formation of new carbon–carbon bonds through the Suzuki–Miyaura coupling reaction . This reaction is a key step in many synthetic applications, including the synthesis of various pharmaceuticals and complex organic molecules .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the stability of boronic acids can be affected by air and moisture . Therefore, these factors need to be carefully controlled during the compound’s synthesis and storage .
Properties
IUPAC Name |
(6-bromo-2-methoxyquinolin-3-yl)boronic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BBrNO3/c1-16-10-8(11(14)15)5-6-4-7(12)2-3-9(6)13-10/h2-5,14-15H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMKAPPVKZFURTH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC2=C(C=CC(=C2)Br)N=C1OC)(O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BBrNO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.90 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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